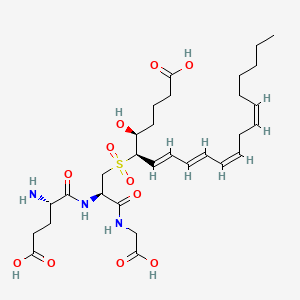
Leukotriene C-4 sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leukotriene C-4 sulfone is a derivative of leukotriene C-4, a potent lipid mediator involved in inflammatory responses. Leukotriene C-4 is part of the cysteinyl leukotrienes family, which also includes leukotriene D-4 and leukotriene E-4. These compounds are known for their role in asthma and allergic reactions, where they contribute to bronchoconstriction, increased vascular permeability, and mucus secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of leukotriene C-4 sulfone typically involves the oxidation of leukotriene C-4. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Leukotriene C-4 sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Leukotriene C-4 sulfone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases such as asthma and allergic rhinitis.
Industry: Used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
Leukotriene C-4 sulfone exerts its effects by binding to cysteinyl leukotriene receptors (CYSLTR1 and CYSLTR2) on target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of various pathways involved in inflammation and immune responses. The compound also influences the production of reactive oxygen species and the expression of pro-inflammatory genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leukotriene D-4: Another cysteinyl leukotriene with similar biological activities.
Leukotriene E-4: The final product in the metabolic pathway of cysteinyl leukotrienes.
Leukotriene B-4: A non-cysteinyl leukotriene involved in neutrophil chemotaxis.
Uniqueness
Leukotriene C-4 sulfone is unique due to its specific binding affinity to cysteinyl leukotriene receptors and its distinct role in modulating inflammatory responses. Unlike leukotriene D-4 and leukotriene E-4, this compound has additional sulfone functionality, which can be exploited in synthetic chemistry for further modifications .
Propriétés
Numéro CAS |
82890-06-0 |
|---|---|
Formule moléculaire |
C30H47N3O11S |
Poids moléculaire |
657.8 g/mol |
Nom IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C30H47N3O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-26(35)36)45(43,44)21-23(30(42)32-20-28(39)40)33-29(41)22(31)18-19-27(37)38/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,42)(H,33,41)(H,35,36)(H,37,38)(H,39,40)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 |
Clé InChI |
JWPIRZFYDSPLAY-NXOLIXFESA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
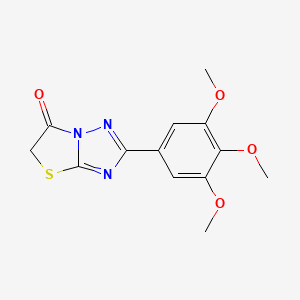
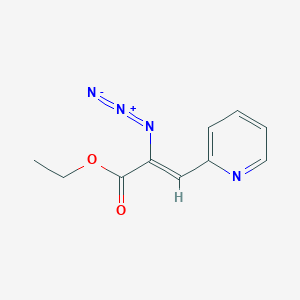

![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
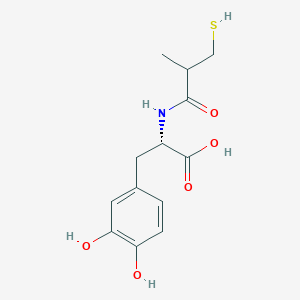
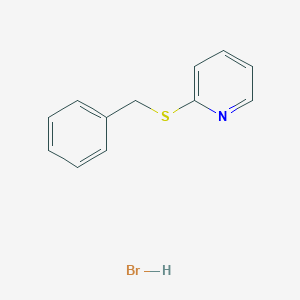
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)
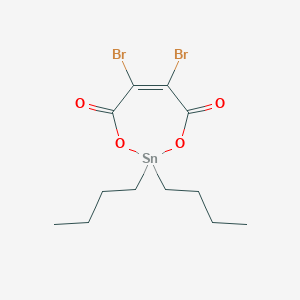

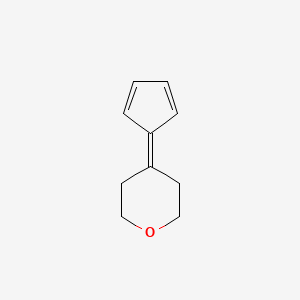
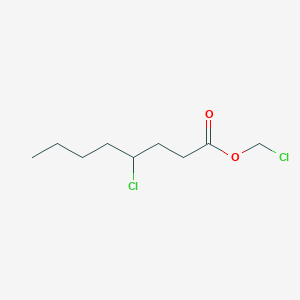
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
